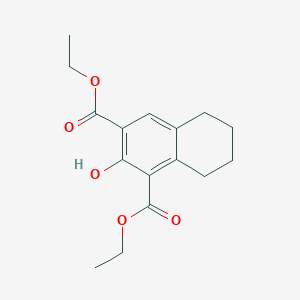

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate

Description

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate (CAS: 23373-85-5) is a bicyclic dicarboxylate ester featuring a partially hydrogenated naphthalene core. Its molecular formula is C₁₆H₂₀O₅ (MW: 292.33 g/mol), with a hydroxyl group at position 2 and ethyl ester groups at positions 1 and 3 . Key physical properties include:

- Melting Point: 45–47°C

- Boiling Point: 150°C (at 0.1 Torr)

- Density: 1.200 g/cm³ (predicted)

- pKa: ~10.36 (weakly acidic due to the hydroxyl group)

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of azulene derivatives and other polycyclic systems .

Properties

IUPAC Name |

diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-20-15(18)12-9-10-7-5-6-8-11(10)13(14(12)17)16(19)21-4-2/h9,17H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYLLGAXSVEOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675429 | |

| Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-85-5 | |

| Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the diacid to the diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

Oxidation: Formation of diethyl 2-oxo-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate.

Reduction: Formation of diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.

Substitution: Formation of diethyl 2-alkoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate.

Scientific Research Applications

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate (Compound 7)

- Core : 1,3-Dioxolane ring fused to a 2-hydroxyphenyl group.

- Substituents : Methyl ester groups at positions 4 and 5.

- Properties :

Dimethyl 2,7-Naphthalenedicarboxylate

- Core : Fully aromatic naphthalene ring.

- Substituents : Methyl esters at positions 2 and 6.

- Properties: Molecular Formula: C₁₄H₁₂O₄ (MW: 244.24 g/mol). No hydroxyl group, leading to lower polarity compared to the main compound. Limited toxicity data available .

Diethyl 5,8-Dimethoxy-4-Oxo-1,3-Dihydronaphthalene-2,2-Dicarboxylate

Biological Activity

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate (CAS Number: 23373-85-5) is an organic compound notable for its unique structural features, including hydroxyl and ester functional groups. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicine and biology.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 292.327 g/mol

- Functional Groups : Hydroxyl (-OH), Ester (-COO-)

The presence of both ester and hydroxyl groups enhances the compound's reactivity and potential interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Interaction with Enzymes : The hydroxyl and ester groups may modulate enzyme activity by acting as substrates or inhibitors.

- Receptor Binding : The compound could bind to specific cellular receptors, influencing various signaling pathways.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial activity. This compound has been explored for its efficacy against various microbial strains. In vitro studies have shown promising results in inhibiting bacterial growth.

Antitumor Activity

In a study assessing the tumor inhibitory effects of related compounds, it was found that derivatives similar to this compound displayed significant potency against liver cancer cells (HepG2). The compound's mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies

- Study on Antitumor Activity :

- Antimicrobial Efficacy Study :

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tetralin | CH | Limited biological activity; mainly used as a solvent |

| 5-Hydroxy-1,2,3,4-tetrahydronaphthalene | CHO | Exhibits some antioxidant properties but lacks ester functionality |

Future Directions

The biological activity of this compound suggests several avenues for future research:

- Drug Development : Investigating its potential as a lead compound for new antimicrobial or anticancer drugs.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets to elucidate its mode of action.

- Formulation Studies : Exploring formulations that enhance bioavailability and efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via tandem hydroformylation/aldol addition, as demonstrated in analogous tetrahydronaphthalene derivatives. For example, Rhodium catalysts (e.g., [Rh(acac)(CO)₂]) with BIPHEPHOS ligands in dry THF enable regioselective transformations . Acetylation and oxidation steps, such as using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane/water, are critical for introducing carbonyl groups while preserving the tetrahydronaphthalene core .

- Key Considerations : Optimize catalyst loading (1–5 mol%) and reaction time (6–12 hours) to balance yield and purity. Monitor by TLC or HPLC for intermediates.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Look for diagnostic signals: ester carbonyls (δ ~165–170 ppm), hydroxyl protons (broad ~5–6 ppm), and tetrahydronaphthalene methylene/methine protons (δ 1.5–2.8 ppm) .

- IR : Confirm ester C=O stretches (~1720 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cycloaddition reactions involving this compound?

- Case Study : AlCl₃-promoted [3+2] cycloadditions with aromatic aldehydes yield tetrahydrofurans. The Lewis acid directs regioselectivity by activating specific carbonyl groups, favoring endo transition states .

- Experimental Design : Screen Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) and solvents (THF, DCM) to modulate electronic effects. Use DFT calculations to predict regiochemical outcomes.

Q. How can oxidation and functionalization of the tetrahydronaphthalene core be mechanistically rationalized?

- Mechanistic Insights : DDQ-mediated oxidation of tetrahydronaphthalene derivatives proceeds via hydride abstraction, forming conjugated ketones. Solvent polarity (dioxane/water) stabilizes the transition state, enhancing reaction rates .

- Data Contradictions : Conflicting reports on oxidation efficiency may arise from varying DDQ stoichiometry (1–2 eq.) or moisture sensitivity. Replicate under anhydrous conditions with rigorous exclusion of air.

Q. What computational methods validate the compound’s stability and reactivity under diverse conditions?

- Approach : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ester and hydroxyl groups. Compare with experimental degradation studies (e.g., thermal gravimetric analysis, TGA) .

- Contradiction Resolution : If computational predictions conflict with experimental stability data (e.g., unexpected hydrolysis), re-evaluate solvation models or probe for catalytic impurities (e.g., trace acids).

Handling and Safety

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : While specific SDS data for this compound are limited, analogous diethyl esters (e.g., diethyl phthalates) require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Under argon at 2–8°C to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.